2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a pyrrole ring with dimethyl and carbonitrile substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Chloro-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with the pyrrole intermediate.
Addition of the Amino Group: The amino group is introduced through a reductive amination reaction.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chlorine atom, which may influence its chemical properties.
2-Amino-1-(4-chloro-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Substitution of the fluorine atom with a methyl group, altering its steric and electronic properties.
Uniqueness
The presence of both chloro and fluoro substituents in 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C13H11ClFN3 |
---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-11(14)12(15)5-9/h3-5H,17H2,1-2H3 |
InChI Key |
WJNCDJUEPZKFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.